molecular formula C12H11NO5 B6350222 3-(2H-1,3-Benzodioxol-5-yl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 1326814-07-6

3-(2H-1,3-Benzodioxol-5-yl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Cat. No. B6350222
CAS RN: 1326814-07-6
M. Wt: 249.22 g/mol
InChI Key: QFBPGFHIOFCYBM-UHFFFAOYSA-N
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Description

The compound “3-(2H-1,3-Benzodioxol-5-yl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid” appears to contain several functional groups, including a benzodioxole, an oxazole, and a carboxylic acid . The benzodioxole group is a type of aromatic ether that is often found in various pharmaceuticals and natural products . The oxazole is a five-membered ring containing one oxygen atom and one nitrogen atom . The carboxylic acid group is a common functional group that consists of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. The benzodioxole and oxazole rings would likely contribute to the rigidity of the molecule, while the carboxylic acid group could participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic and polar .

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c1-12(11(14)15)5-8(13-18-12)7-2-3-9-10(4-7)17-6-16-9/h2-4H,5-6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBPGFHIOFCYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NO1)C2=CC3=C(C=C2)OCO3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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